4-chloro-3-(methoxycarbonyl)benzoic acid
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Overview
Description
4-chloro-3-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H7ClO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the fourth position and a methoxycarbonyl group at the third position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-chloro-3-(methoxycarbonyl)benzoic acid can be synthesized through several methods. One common method involves the esterification of 4-chloro-3-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Esterification and Hydrolysis: The methoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid or esterified with different alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Esterification: Methanol and sulfuric acid under reflux conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 4-amino-3-(methoxycarbonyl)benzoic acid or 4-thio-3-(methoxycarbonyl)benzoic acid can be formed.
Hydrolysis Products: 4-chloro-3-carboxybenzoic acid.
Oxidation Products: Quinones.
Scientific Research Applications
4-chloro-3-(methoxycarbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-3-(methoxycarbonyl)benzoic acid depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
4-chloro-3-(methoxycarbonyl)benzoic acid can be compared with other substituted benzoic acids, such as:
4-chloro-3-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxycarbonyl group.
3-chloro-4-(methoxycarbonyl)benzoic acid: Similar structure but with the chlorine and methoxycarbonyl groups swapped.
4-chloro-3-methylbenzoic acid: Similar structure but with a methyl group instead of a methoxycarbonyl group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
Properties
CAS No. |
41684-06-4 |
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Molecular Formula |
C9H7ClO4 |
Molecular Weight |
214.60 g/mol |
IUPAC Name |
4-chloro-3-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C9H7ClO4/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4H,1H3,(H,11,12) |
InChI Key |
WXVJDWMXAVMQPO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)O)Cl |
Purity |
95 |
Origin of Product |
United States |
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